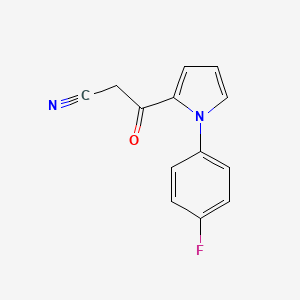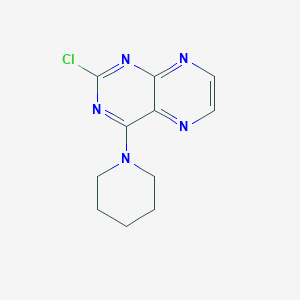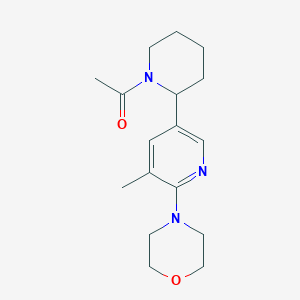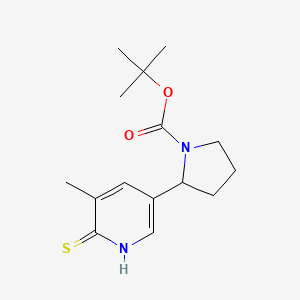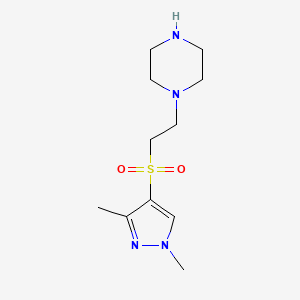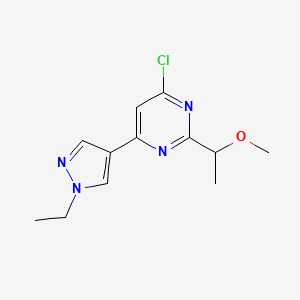
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through condensation reactions with hydrazines.
Alkylation: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrimidine or pyrazole rings.
Substitution Products: Compounds where the chloro group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-ethoxyethyl)pyrimidine
- 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxypropyl)pyrimidine
Uniqueness
4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chloro group and the specific positioning of the pyrazole and methoxyethyl groups can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H15ClN4O |
|---|---|
Poids moléculaire |
266.73 g/mol |
Nom IUPAC |
4-chloro-6-(1-ethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-4-17-7-9(6-14-17)10-5-11(13)16-12(15-10)8(2)18-3/h5-8H,4H2,1-3H3 |
Clé InChI |
FINLFCYUPDSOEY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
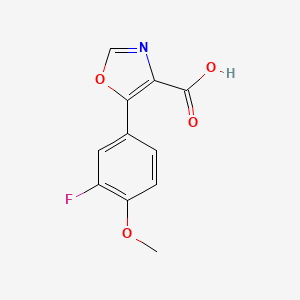
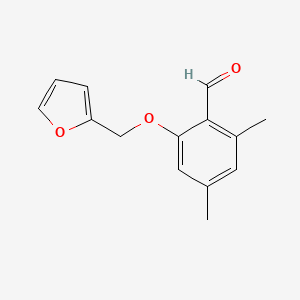
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
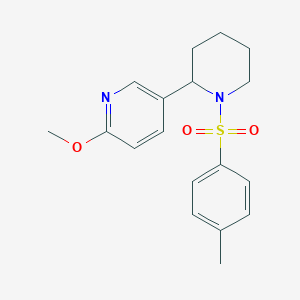

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
